2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorobenzyl group attached to the tetrahydroisoquinoline core
Preparation Methods
The synthesis of 2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks a difluorobenzyl halide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to modify the tetrahydroisoquinoline core or the difluorobenzyl group.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as through Suzuki or Heck coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydroisoquinoline core can modulate its overall activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can be compared with other similar compounds, such as:
2-(2,3-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol: This compound has a similar structure but with different fluorine substitution, which can affect its chemical and biological properties.
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: The position of the hydroxyl group is different, which can influence its reactivity and interactions with biological targets.
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-one:
The uniqueness of 2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its specific substitution pattern and the presence of both the difluorobenzyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827310-55-4 |
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Molecular Formula |
C16H15F2NO |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C16H15F2NO/c17-13-4-5-15(18)12(8-13)9-19-7-6-11-2-1-3-16(20)14(11)10-19/h1-5,8,20H,6-7,9-10H2 |
InChI Key |
YVRWYILBACZNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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